molecular formula C17H14FN3O2 B7695324 N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7695324
M. Wt: 311.31 g/mol
InChI Key: SAXNUFOVHZEJNZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as FPOP, is a chemical compound with potential applications in scientific research. It belongs to the class of oxadiazole derivatives, which have been extensively studied for their biological activities. FPOP has been reported to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the formation of a reactive intermediate that can react with nucleophiles such as amino acid residues in proteins. The resulting covalent modification can alter the structure and function of the protein, providing insights into its biological activity. The reaction of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide with proteins is thought to occur through a radical-mediated mechanism, which has been characterized through various spectroscopic techniques.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been reported to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe, N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been investigated for its potential as a photoaffinity label and a crosslinking agent. These applications rely on the ability of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide to form covalent bonds with target molecules, providing a means to study their interactions and functions.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several advantages for use in laboratory experiments. It is a relatively small molecule that can penetrate cellular membranes, allowing it to interact with intracellular proteins. It is also highly selective for certain amino acid residues, providing a means to target specific regions of a protein. However, N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide also has limitations, including its potential toxicity and reactivity with non-target molecules. Careful experimental design and optimization are necessary to minimize these effects.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new synthetic methods for the compound, which could improve its purity and yield. Another direction is the investigation of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide's potential as a therapeutic agent, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action and biological effects of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, as well as its potential applications in various scientific fields.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been described in several research articles. One common method involves the reaction of 2-fluorobenzylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 2-bromoacetophenone to yield N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been investigated for its potential applications in various scientific fields. One area of interest is its use as a fluorescent probe for protein labeling and detection. N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can react with solvent-exposed amino acid residues in proteins, resulting in a covalent modification that can be detected through fluorescence spectroscopy. This technique has been used to study protein-protein interactions, protein folding, and protein dynamics.

properties

IUPAC Name

N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c18-13-8-4-5-9-14(13)19-15(22)10-11-16-20-17(21-23-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNUFOVHZEJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

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